N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide
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Overview
Description
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide is an organic compound that features a furan ring substituted with a bromine atom and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(2-methylanilino)acetamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(5-chlorofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide
- N-[(Z)-(5-fluorofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide
- N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide
Uniqueness
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially offering different biological activities and synthetic applications.
Properties
IUPAC Name |
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-4-2-3-5-12(10)16-9-14(19)18-17-8-11-6-7-13(15)20-11/h2-8,16H,9H2,1H3,(H,18,19)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBUXMYSKBWII-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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